N-(2-Amino-2-oxoethyl)-2-methylprop-2-enamide
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Overview
Description
N-(2-Amino-2-oxoethyl)-2-methylprop-2-enamide is an organic compound with the molecular formula C5H8N2O2. It is also known by other names such as N-(2-amino-2-oxoethyl)acrylamide and N-(carbamoylmethyl)acrylamide . This compound is a white to light yellow powder or crystal and is known for its applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(2-Amino-2-oxoethyl)-2-methylprop-2-enamide can be synthesized through the reaction of glycine with acryloyl chloride or acrylaldehyde . The reaction typically involves the use of a base such as sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out under controlled temperature conditions to ensure the purity and yield of the product.
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization and chromatography to achieve the desired purity levels. The compound is stored under inert gas conditions to prevent degradation .
Chemical Reactions Analysis
Types of Reactions
N-(2-Amino-2-oxoethyl)-2-methylprop-2-enamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as halides, amines, and thiols; reactions are conducted under mild to moderate temperatures.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or other derivatives.
Scientific Research Applications
N-(2-Amino-2-oxoethyl)-2-methylprop-2-enamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-Amino-2-oxoethyl)-2-methylprop-2-enamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. For example, it may inhibit autotaxin, an enzyme involved in the production of lysophosphatidic acid, thereby modulating various physiological processes .
Comparison with Similar Compounds
Similar Compounds
N-(2-Amino-2-oxoethyl)acrylamide: Shares similar structural features and reactivity.
N-(2-Amino-2-oxoethyl)-2-methylbenzamide: Another compound with similar functional groups but different applications.
Uniqueness
N-(2-Amino-2-oxoethyl)-2-methylprop-2-enamide is unique due to its specific combination of functional groups, which allows it to participate in a variety of chemical reactions and interact with different molecular targets. This versatility makes it valuable in multiple fields of research and industry .
Properties
CAS No. |
2479-63-2 |
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Molecular Formula |
C6H10N2O2 |
Molecular Weight |
142.16 g/mol |
IUPAC Name |
N-(2-amino-2-oxoethyl)-2-methylprop-2-enamide |
InChI |
InChI=1S/C6H10N2O2/c1-4(2)6(10)8-3-5(7)9/h1,3H2,2H3,(H2,7,9)(H,8,10) |
InChI Key |
PZWRHDSUKRJIDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)NCC(=O)N |
Origin of Product |
United States |
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